1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene typically involves the reaction of 1-methyl-2-bromobenzene with prop-1-yn-1-ylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential antioxidant and anticancer properties due to the presence of selenium, which is known for its biological activity.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene can be compared with other organoselenium compounds such as:
1-Methyl-2-[(prop-1-yn-1-yl)thio]benzene: Similar structure but with sulfur instead of selenium.
1-Methyl-2-[(prop-1-yn-1-yl)oxy]benzene: Similar structure but with oxygen instead of selenium. The uniqueness of this compound lies in the specific properties imparted by the selenium atom, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
501108-19-6 |
---|---|
Molekularformel |
C10H10Se |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
1-methyl-2-prop-1-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7H,1-2H3 |
InChI-Schlüssel |
IJZDBNWYMLJIFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#C[Se]C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.